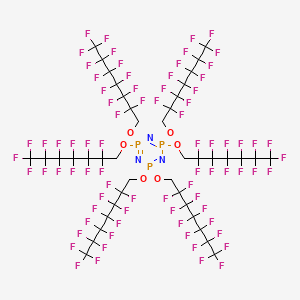
Hexakis(1H,1H-perfluoroheptoxy)phosphazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(1H,1H-perfluoroheptoxy)phosphazene is a complex organic molecule characterized by a central phosphazene core surrounded by six perfluoroheptoxy groups. This compound is notable for its symmetrical, cage-like structure and its highly fluorinated nature, which imparts unique properties such as low surface energy and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H-perfluoroheptoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoroheptanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene core. The general reaction scheme is as follows:
(NPCl2)3+6C7F15OH→(NP(OC7F15)2)3+6HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Hexakis(1H,1H-perfluoroheptoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The perfluoroheptoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common due to the stability of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the phosphazene core .
Applications De Recherche Scientifique
Hexakis(1H,1H-perfluoroheptoxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a calibration compound in mass spectrometry due to its well-defined structure and stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a contrast agent in imaging techniques.
Mécanisme D'action
The mechanism of action of Hexakis(1H,1H-perfluoroheptoxy)phosphazene is primarily related to its ability to interact with other molecules through its highly fluorinated perfluoroheptoxy groups. These interactions can influence the behavior of the compound in various environments, such as enhancing its solubility in non-polar solvents or stabilizing complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene: Similar structure but with longer perfluorononyloxy groups.
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene: Contains shorter tetrafluoropropoxy groups.
Uniqueness
Hexakis(1H,1H-perfluoroheptoxy)phosphazene is unique due to its specific combination of perfluoroheptoxy groups and phosphazene core, which imparts distinct properties such as low surface energy and high thermal stability. These properties make it particularly suitable for applications requiring non-stick and hydrophobic characteristics .
Propriétés
Formule moléculaire |
C42H12F78N3O6P3 |
|---|---|
Poids moléculaire |
2229.4 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C42H12F78N3O6P3/c43-7(44,13(55,56)19(67,68)25(79,80)31(91,92)37(103,104)105)1-124-130(125-2-8(45,46)14(57,58)20(69,70)26(81,82)32(93,94)38(106,107)108)121-131(126-3-9(47,48)15(59,60)21(71,72)27(83,84)33(95,96)39(109,110)111,127-4-10(49,50)16(61,62)22(73,74)28(85,86)34(97,98)40(112,113)114)123-132(122-130,128-5-11(51,52)17(63,64)23(75,76)29(87,88)35(99,100)41(115,116)117)129-6-12(53,54)18(65,66)24(77,78)30(89,90)36(101,102)42(118,119)120/h1-6H2 |
Clé InChI |
CWFMYSJBFUDCPW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
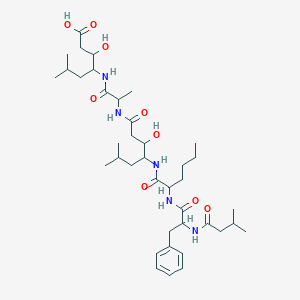
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
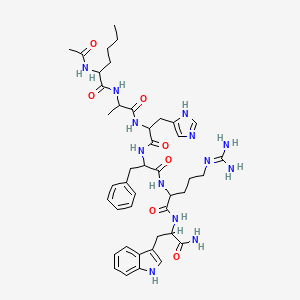
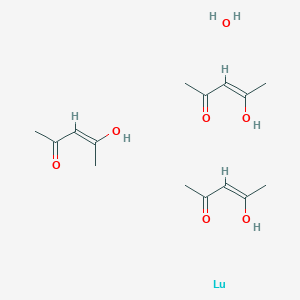
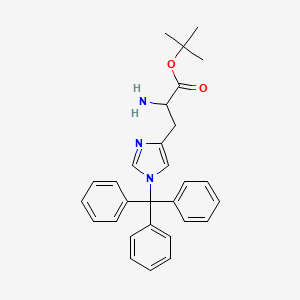
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
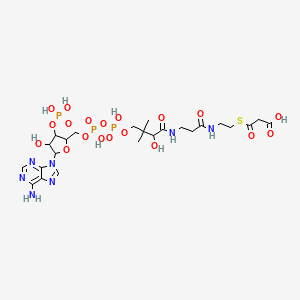

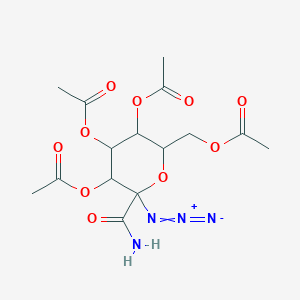
![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide](/img/structure/B12319039.png)
![7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12319041.png)
